![molecular formula C21H26N4O3 B5635858 9-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5635858.png)
9-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
This compound is part of the 3,9-diazaspiro[5.5]undecane derivatives, known for their intricate synthesis and potential in various applications due to their unique molecular structure. The interest in such compounds lies in their spirocyclic nature and the functionalities that can be introduced at different positions in the molecular scaffold.
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, including the specific compound , can be efficiently achieved through intramolecular spirocyclization of 4-substituted pyridines. This process involves in situ activation of the pyridine ring with ethyl chloroformate, followed by intramolecular addition of an attached β-dicarbonyl nucleophile in the presence of Ti(O i Pr)₄ (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
Although specific structural analyses of this compound are scarce, similar diazaspiro[5.5]undecane derivatives have been structurally characterized, showing diverse supramolecular architectures and interactions. These structures provide insights into the potential geometries and electron distributions in such compounds, hinting at their reactivity and interaction capabilities with various substrates (Zhu, 2011).
properties
IUPAC Name |
9-(2,4-dimethyl-1,3-oxazole-5-carbonyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-15-19(28-16(2)23-15)20(27)24-11-7-21(8-12-24)6-3-18(26)25(14-21)13-17-4-9-22-10-5-17/h4-5,9-10H,3,6-8,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCRBHQDYLYVPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)N2CCC3(CCC(=O)N(C3)CC4=CC=NC=C4)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(2,4-Dimethyl-1,3-oxazol-5-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
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